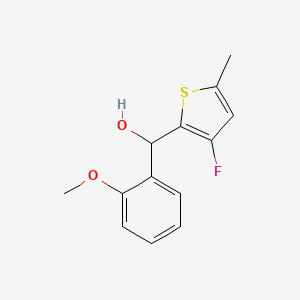

(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol

Beschreibung

Eigenschaften

Molekularformel |

C13H13FO2S |

|---|---|

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

(3-fluoro-5-methylthiophen-2-yl)-(2-methoxyphenyl)methanol |

InChI |

InChI=1S/C13H13FO2S/c1-8-7-10(14)13(17-8)12(15)9-5-3-4-6-11(9)16-2/h3-7,12,15H,1-2H3 |

InChI-Schlüssel |

SOVICYHDGAJHCE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(S1)C(C2=CC=CC=C2OC)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Synthesis of 3-Fluoro-5-methylthiophene

- Reagents : Thiophene, fluorinating agent (e.g., Selectfluor), methylating agent (e.g., methyl iodide).

- Conditions : Use of polar aprotic solvents like acetonitrile; temperature around 0–50°C.

- Reaction :

$$

\text{Thiophene} \xrightarrow{\text{Fluorinating Agent}} \text{3-Fluorothiophene} \xrightarrow{\text{Methylating Agent}} \text{3-Fluoro-5-methylthiophene}

$$

Step 2: Preparation of the Grignard Reagent

- Reagents : 2-Methoxyphenyl bromide, magnesium turnings, dry ether.

- Conditions : Anhydrous environment; reflux at 35–40°C.

- Reaction :

$$

\text{C}6\text{H}4(\text{OMe})\text{Br} + \text{Mg} \xrightarrow{\text{Dry Ether}} \text{C}6\text{H}4(\text{OMe})\text{MgBr}

$$

Step 3: Nucleophilic Addition Reaction

- Reagents : Grignard reagent from Step 2, aldehyde/ketone derived from Step 1.

- Conditions : Low temperature (-78°C to room temperature); inert atmosphere (argon or nitrogen).

- Reaction :

$$

\text{C}6\text{H}4(\text{OMe})\text{MgBr} + \text{RCHO} \xrightarrow{\text{Solvent}} (3-\text{Fluoro}-5-\text{methylthiophen}-2-\text{yl})(2-\text{methoxyphenyl})\text{methanol}

$$

Optimization Strategies

-

- Use high-purity starting materials to minimize side reactions.

- Optimize reaction temperature and solvent choice for each step to enhance product yield.

-

- Employ recrystallization or column chromatography to purify intermediates and final products.

- Monitor reactions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

- Catalysts like Lewis acids (e.g., BF₃·Et₂O) can be used to improve reaction rates during nucleophilic addition.

Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature Range | Yield (%) |

|---|---|---|---|---|

| Functionalization of Thiophene | Thiophene, Selectfluor, Methyl Iodide | Acetonitrile | 0–50°C | ~70–80 |

| Grignard Reagent Formation | 2-Methoxyphenyl Bromide, Mg, Dry Ether | Dry Ether | 35–40°C | ~85 |

| Nucleophilic Addition | Grignard Reagent, Aldehyde/Ketone | Tetrahydrofuran | -78°C to RT | ~60–75 |

Notes on Challenges and Solutions

-

- Competing reactions during thiophene functionalization can lead to by-products. Using selective reagents minimizes this issue.

-

- Both Grignard reagents and organolithium compounds are highly sensitive to moisture. Anhydrous conditions are critical for success.

-

- Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming product formation at each step.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine

In medicine, (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.

Wirkmechanismus

The mechanism of action of (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiophene-Containing Derivatives

a. 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene ()

- Structure : Shares a thiophene core substituted with fluorophenyl and alkyl groups.

- Applications : Acts as an intermediate in synthesizing pharmaceuticals like canagliflozin.

b. 2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene ()

- Structure : Features a thiophene ring with a benzoyl substituent and dioxolane group.

- Applications : Used in organic synthesis and materials research.

- Comparison : The benzoyl and dioxolane groups enhance electron delocalization, whereas the target compound’s fluoro and methoxy groups may confer distinct electronic and steric properties .

c. Thiophene Fentanyl ()

- Structure : Contains a thiophene ring integrated into a fentanyl analog.

- Pharmacology : Binds to opioid receptors, demonstrating high potency.

- Contrast: The target compound lacks the piperidine and anilinoamide moieties critical for opioid activity, suggesting divergent biological targets .

Methoxyphenyl-Containing Compounds

a. 25X-NBOMe Series ()

- Examples : 25I-NBOMe, 25B-NBOMe (2-methoxyphenylmethyl-substituted phenethylamines).

- Pharmacology: Potent serotonin 5-HT2A receptor agonists with hallucinogenic effects.

- Structural Comparison: The NBOMe scaffold includes a 2-methoxyphenylmethyl group linked to a phenethylamine, whereas the target compound’s methoxyphenyl is directly attached to a thiophene-methanol backbone. This difference likely alters receptor affinity and metabolic stability .

b. HBK Piperazine Derivatives ()

- Examples : HBK14–HBK19 (2-methoxyphenyl-piperazine derivatives).

- Contrast: The piperazine ring in HBK compounds enables flexible binding to receptors, unlike the rigid thiophene-methanol structure of the target compound .

Fluorinated Aromatic Compounds

a. 2-Fluoro-5-(4-fluorophenyl)pyridine ()

- Structure : Fluorinated pyridine with a para-fluorophenyl group.

- Applications : Precursor for bioactive molecules.

- Comparison : The pyridine ring offers different electronic properties compared to thiophene, influencing solubility and intermolecular interactions (e.g., hydrogen bonding vs. π-stacking) .

Data Table: Structural and Functional Comparison

Biologische Aktivität

(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol, with the molecular formula C13H13FO2S and CAS number 1283740-14-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its antibacterial, antioxidant, and anticancer properties, supported by data tables and case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H13FO2S |

| Molecular Weight | 252.31 g/mol |

| Purity | 97% |

| SMILES | OC(C1=C(OC)C=CC=C1)C2=C(F)C=C(C)S2 |

Antibacterial Activity

Research indicates that compounds similar to (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol exhibit significant antibacterial properties. A study evaluating various derivatives showed that certain structural modifications enhance their efficacy against Gram-positive and Gram-negative bacteria.

- Case Study : A comparative analysis of derivatives against Staphylococcus aureus and Escherichia coli revealed that compounds with a thiophenic structure exhibited lower Minimum Inhibitory Concentrations (MICs) than their counterparts without this moiety. The MIC values for the compound were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These results suggest that the presence of both the fluorine atom and the thiophene ring contributes to the antibacterial activity.

Antioxidant Activity

The antioxidant potential of (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol was evaluated using DPPH and FRAP assays. The compound demonstrated moderate antioxidant activity, which may be attributed to its phenolic structure.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| FRAP | 30 |

The antioxidant activity correlates with the presence of hydroxyl groups, which can donate electrons and neutralize free radicals.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing similar functional groups. In vitro assays against various cancer cell lines, including HeLa and A549, showed promising results.

- Case Study : The compound was tested for cytotoxicity against HeLa cells, yielding an IC50 value of 15 µM. This indicates significant potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

The biological activities of (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol can be attributed to several mechanisms:

- Antibacterial : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

- Antioxidant : It scavenges free radicals and reduces oxidative stress through electron donation.

- Anticancer : Induces apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.